molecular formula C17H23N3O3S B2697852 2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2034374-71-3

2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2697852
CAS No.: 2034374-71-3
M. Wt: 349.45
InChI Key: BLCOSCFHNZRVRJ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Photosensitizers

  • A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrated its high singlet oxygen quantum yield. These properties make it a valuable candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy, emphasizing its potent application in medical treatments related to cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • The synthesis and evaluation of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were explored, demonstrating significant antibacterial and antifungal activities. This research suggests potential applications in developing new antimicrobial agents (Hassan, 2013).

Antidiabetic Activity

  • Sulfonylurea derivatives of 3,5-disubstituted pyrazoles were prepared and shown to possess antidiabetic activity. This highlights the potential use of benzenesulfonamide derivatives in the development of treatments for diabetes (Soliman, 1979).

Herbicidal Activity

  • N-(2-pyrazolin-1-ylformyl) benzenesulfonamides were identified as a new group of compounds with herbicidal activity. This suggests their potential use in agriculture for weed control, specifically targeting dicotyledonous weed species (Eussen, Thus, Wellinga, & Stork, 1990).

Enzyme Inhibition for Therapeutic Applications

  • Research into 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides showed that these compounds exhibit cytotoxic activities and are potent inhibitors of carbonic anhydrase (CA) I and II. This positions them as potential therapeutic agents against diseases where CA enzymes are implicated (Gul et al., 2016).

Properties

IUPAC Name

2,4-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-6-7-17(14(2)9-13)24(21,22)19-15-10-18-20(11-15)12-16-5-3-4-8-23-16/h6-7,9-11,16,19H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCOSCFHNZRVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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